molecular formula C9H8Br2O3 B2556293 3,5-Dibromo-2-ethoxybenzoic acid CAS No. 633322-44-8

3,5-Dibromo-2-ethoxybenzoic acid

Cat. No.: B2556293
CAS No.: 633322-44-8
M. Wt: 323.968
InChI Key: MGOYAZLHALPYRG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethoxybenzoic acid: is an organic compound with the molecular formula C₉H₈Br₂O₃ and a molecular weight of 323.97 g/mol . It is characterized by the presence of two bromine atoms at the 3rd and 5th positions, an ethoxy group at the 2nd position, and a carboxylic acid group on the benzene ring. This compound is often used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-ethoxybenzoic acid typically involves the bromination of 2-ethoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

    Esterification Reactions: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Zinc and hydrochloric acid.

    Esterification: Methanol and sulfuric acid.

Major Products:

    Substitution: 3,5-Dimethoxy-2-ethoxybenzoic acid.

    Reduction: 2-Ethoxybenzoic acid.

    Esterification: Methyl 3,5-dibromo-2-ethoxybenzoate.

Scientific Research Applications

3,5-Dibromo-2-ethoxybenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, further stabilizing the interaction .

Comparison with Similar Compounds

  • 3,5-Dibromo-2-methoxybenzoic acid
  • 5-Bromo-2-ethoxybenzoic acid
  • 3,4-Dihydroxy-5-methoxybenzoic acid
  • 2-Bromo-5-methoxybenzoic acid
  • 3-Ethoxybenzoic acid
  • 3,4-Diethoxybenzoic acid
  • 2-Ethoxybenzoic acid
  • 2-Methoxybenzoic acid

Comparison: 3,5-Dibromo-2-ethoxybenzoic acid is unique due to the presence of two bromine atoms and an ethoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 3,5-Dibromo-2-methoxybenzoic acid has a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity. Similarly, 5-Bromo-2-ethoxybenzoic acid has only one bromine atom, affecting its substitution patterns and chemical behavior .

Properties

IUPAC Name

3,5-dibromo-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYAZLHALPYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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